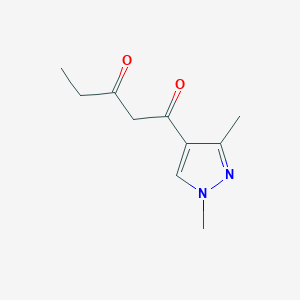

1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione

Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)pentane-1,3-dione is a β-diketone derivative featuring a 1,3-dimethylpyrazole substituent. This compound is characterized by its pentane-1,3-dione backbone, which enables keto-enol tautomerism, and the pyrazole ring, which imparts electronic and steric effects. Such structural attributes make it a versatile ligand in coordination chemistry, particularly for synthesizing lanthanide complexes with applications in materials science, such as near-infrared electroluminescent devices . The dimethylpyrazole group enhances thermal stability and modifies the electron density of the dione moiety, influencing its chelating behavior.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)pentane-1,3-dione |

InChI |

InChI=1S/C10H14N2O2/c1-4-8(13)5-10(14)9-6-12(3)11-7(9)2/h6H,4-5H2,1-3H3 |

InChI Key |

KBKIXXSQBWIRKA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=CN(N=C1C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with pentane-2,4-dione (acetylacetone) or its derivatives. This is typically achieved by reacting hydrazine hydrate with pentane-2,4-dione under mild to moderate conditions, often in a protic solvent such as methanol or glacial acetic acid.

Step 1: Formation of 3,5-Dimethyl-1H-pyrazole

Pentane-2,4-dione is reacted with hydrazine hydrate (typically 85%) in methanol at temperatures ranging from 25 to 35 °C. This exothermic reaction proceeds quantitatively to yield 3,5-dimethyl-1H-pyrazole as an intermediate.Step 2: Functionalization at the 4-Position

The 3,5-dimethyl-1H-pyrazole can then be further functionalized at the 4-position by reaction with pentane-1,3-dione derivatives under acidic conditions to form the desired this compound. This involves the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the diketone, followed by cyclization and dehydration steps.Alternative Routes

Other methods include the condensation of 3-(2-substituted phenylhydrazono)pentane-2,4-dione derivatives with hydrazine hydrate in glacial acetic acid under reflux conditions (4-5 hours), which can yield pyrazole derivatives with various substitutions.

Catalysts and Reaction Enhancements

- The use of acidic catalysts such as glacial acetic acid or trace amounts of dimethylformamide can facilitate cyclization and improve yields.

- Microwave irradiation has been reported to accelerate condensation reactions involving hydrazones and hydrazine derivatives, reducing reaction times significantly.

- Potassium tert-butoxide and methyl iodide have been used for methylation steps on pyrazole rings in related syntheses, indicating potential for further functionalization.

Purification Techniques

- The crude products are commonly purified by recrystallization from ethanol or ethyl acetate to obtain analytically pure compounds.

- Column chromatography on silica gel is used for further purification, especially when side products or isomers are present.

Data Table: Summary of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Formation of 3,5-dimethyl-1H-pyrazole | Pentane-2,4-dione + Hydrazine hydrate (85%) | 25–35 | Methanol | 2–4 hours | Quantitative | Exothermic reaction |

| Cyclocondensation with pentane-1,3-dione | 3,5-Dimethyl-1H-pyrazole + Pentane-1,3-dione | Reflux or room temp | Glacial acetic acid or acidic medium | 4–5 hours | 70–80 | Acid catalyzed, forms pyrazole-dione |

| Methylation of pyrazole ring | Potassium tert-butoxide + Methyl iodide | 0–30 | Tetrahydrofuran (THF) | 16 hours | 65–75 | For N-methylation on pyrazole ring |

| Purification | Recrystallization/Chromatography | — | Ethanol, ethyl acetate | — | — | Yields analytically pure compound |

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Synthetic Complexity | Unique Properties |

|---|---|---|---|

| This compound | Pyrazole ring with 1,3-diketone functionality | Moderate | Enhanced stability and reactivity due to methyl substitution on pyrazole |

| 3,5-Dimethyl-1H-pyrazole | Pyrazole with methyl groups at 3 and 5 | Simple | Precursor intermediate in pyrazole synthesis |

| 4-Substituted phenyl diazenyl pyrazole derivatives | Pyrazole linked to substituted phenyl rings | More complex | Used in dye and antimicrobial applications |

Chemical Reactions Analysis

1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a ligand in coordination chemistry and can be used in the study of enzyme inhibition.

Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes in biological systems .

Comparison with Similar Compounds

Compound HL1 (1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione)

- Structure : Shorter butane-1,3-dione chain with a trifluoromethyl group and dimethylpyrazole substituent.

- Properties : The trifluoromethyl group increases electron-withdrawing effects, enhancing ligand acidity and improving metal-ligand bond strength. This is critical for stabilizing neodymium(III) complexes in OLED applications .

- Applications : Used in high-performance neodymium(III) coordination compounds for near-infrared emission.

1-(4-Fluorophenyl)pentane-1,3-dione

- Structure : Pentane-1,3-dione backbone with a 4-fluorophenyl substituent.

- Properties : The fluorophenyl group introduces lipophilicity and moderate electron-withdrawing effects. Boiling point: 100–110 °C (1 Torr); density: 1.103 g/cm³ .

- Applications : Primarily used in pharmaceutical intermediates and organic synthesis due to its aromatic reactivity .

Comparison :

| Property | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)pentane-1,3-dione | HL1 | 1-(4-Fluorophenyl)pentane-1,3-dione |

|---|---|---|---|

| Backbone Length | Pentane | Butane | Pentane |

| Substituent | 1,3-Dimethylpyrazole | 1,3-Dimethylpyrazole + CF3 | 4-Fluorophenyl |

| Electronic Effects | Moderate electron donation (pyrazole) | Strong electron withdrawal (CF3) | Moderate electron withdrawal (F) |

| Key Application | Coordination chemistry | OLED materials | Pharmaceutical synthesis |

The pyrazole-substituted dione exhibits superior chelating capability for transition metals compared to fluorophenyl derivatives, while fluorinated analogs like HL1 offer enhanced stability in optoelectronic applications .

Comparison with Heterocyclic β-Diketone Derivatives

1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone ()

Comparison :

| Property | This compound | 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-oxadiazol-3-yl)ethanone |

|---|---|---|

| Core Structure | β-Diketone | Ethanone + oxadiazole |

| Heterocycles | Pyrazole | Pyrazole + oxadiazole |

| Key Spectral Data | Keto-enol tautomerism (IR: ~1600–1700 cm⁻¹) | IR: 1710 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N) |

| Biological Activity | Limited (coordination focus) | Antimicrobial |

The pentane-1,3-dione derivative lacks the oxadiazole ring, reducing its biological activity but enhancing its utility in materials science.

Comparison with Pyrazole-Containing Coordination Ligands

Nd1 Complex ()

- Structure : Neodymium(III) complex with HL1 (butane-1,3-dione ligand).

- Properties : Exhibits near-infrared electroluminescence with high quantum efficiency due to ligand-to-metal charge transfer.

- Performance: Emission intensity and stability surpass non-fluorinated analogs.

Hypothetical Nd Complex with this compound

Comparison :

| Property | Nd1 Complex (HL1) | Hypothetical Nd Complex (Target Compound) |

|---|---|---|

| Ligand Backbone | Butane-1,3-dione | Pentane-1,3-dione |

| Substituent | CF3 + dimethylpyrazole | Dimethylpyrazole |

| Emission Efficiency | High (due to CF3 electron withdrawal) | Moderate (less electron withdrawal) |

| Solubility | Moderate (fluorophilic) | Higher (longer aliphatic chain) |

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-4-yl)pentane-1,3-dione is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure consists of a pyrazole ring substituted with a pentane-1,3-dione moiety. The presence of the dimethyl groups on the pyrazole ring contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study focused on various pyrazole compounds found that certain derivatives showed promising antibacterial activity against strains such as E. coli and S. aureus. Specifically, compounds with aliphatic amide linkages were noted for enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32 µg/mL | |

| Compound B | S. aureus | 16 µg/mL | |

| Compound C | Klebsiella pneumonia | 64 µg/mL |

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. A review highlighted the efficacy of certain pyrazole derivatives in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds

Anticancer Potential

Studies have indicated that pyrazole derivatives may possess anticancer properties. For example, certain compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. One study reported that a specific pyrazole derivative significantly reduced cell viability in breast cancer cell lines .

Case Study: Anticancer Activity

A recent study focused on the effects of a series of pyrazole derivatives on breast cancer cell lines (MCF-7). The results indicated that treatment with these compounds resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as anticancer agents.

The mechanisms underlying the biological activities of pyrazole derivatives are multifaceted:

- Inhibition of Enzymatic Activity : Some pyrazoles inhibit enzymes involved in inflammatory pathways.

- Interaction with Cellular Receptors : These compounds may bind to specific receptors involved in immune responses.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyrazole ring and diketone moiety. Aromatic protons in pyrazole appear as singlets (δ 7.5–8.0 ppm), while diketone carbonyls resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 235.1) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Stretching bands at 1650–1700 cm confirm C=O groups .

How can X-ray crystallography with SHELXL resolve structural ambiguities in this compound?

Advanced Research Focus

SHELXL is critical for refining crystal structures, especially for:

- Disorder modeling : Anisotropic displacement parameters resolve overlapping electron densities in the diketone chain .

- Twinned data : The

TWINcommand in SHELXL handles pseudo-merohedral twinning, common in pyrazole derivatives . - Hydrogen bonding : Distance-angle restraints (DFIX) refine H-bond networks, critical for understanding packing interactions .

Example: A recent study resolved positional disorder in the pentane-1,3-dione moiety using iterative refinement cycles (R-factor < 0.05) .

What strategies address discrepancies in thermal stability data across different studies?

Advanced Research Focus

Contradictions in thermogravimetric analysis (TGA) often arise from:

- Sample purity : Impurities (e.g., unreacted starting materials) lower decomposition temperatures. Recrystallization from methanol improves purity (>95%) .

- Crystallinity : Amorphous samples degrade faster. Single-crystal XRD confirms lattice stability, while DSC identifies polymorphic transitions .

- Atmosphere effects : Degradation under nitrogen vs. air alters decomposition pathways. Controlled studies under inert conditions are recommended .

How do structural modifications impact biological activity compared to analogs?

Q. Advanced Research Focus

- Pyrazole substituents : 1,3-Dimethyl groups enhance metabolic stability compared to unsubstituted analogs, as shown in anthelmintic assays (IC = 12 µM vs. 45 µM for piperazine derivatives) .

- Diketone chain length : Shorter chains (e.g., propane-1,3-dione) reduce lipophilicity (ClogP = 1.2 vs. 2.5 for pentane), affecting membrane permeability .

- Piperidine/pyrrolidine hybrids : Trifluoromethyl substitutions improve target selectivity in kinase inhibition assays .

How can researchers handle contradictions in crystallographic data using WinGX/SHELX pipelines?

Q. Advanced Research Focus

- Data integration : WinGX interfaces with SHELX (SHELXD/SHELXL) to merge diffraction data from multiple crystals, resolving phase ambiguities .

- Validation tools : ORTEP-3 (via WinGX) visualizes anisotropic displacement ellipsoids, identifying over-refinement in flexible diketone chains .

- Publishing standards : CIF files generated by WinGX include checkCIF/PLATON reports to flag symmetry errors (e.g., missed inversion centers) .

Q. Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.